![molecular formula C21H24O2S2 B14494939 2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane CAS No. 65480-49-1](/img/structure/B14494939.png)
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane is a complex organic compound characterized by the presence of dithiane and dioxolane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane typically involves the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions often require the use of solvents such as toluene and purification steps like distillation and chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane can undergo various types of chemical reactions, including:
Oxidation: Using reagents like KMnO₄ or OsO₄.
Reduction: Employing agents such as LiAlH₄ or NaBH₄.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Aplicaciones Científicas De Investigación
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiane and dioxolane rings can participate in various chemical reactions, influencing the compound’s reactivity and stability . These interactions can modulate biological pathways and processes, making the compound valuable for research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(1,3-Dithian-2-yl)ethyl]-1,3-dithiane
- 2-[2-(1,3-Dithian-2-yl)ethyl]-2-methyl-1,3-dithiane
- 2,2-Diphenyl-1,3-dithiane
Uniqueness
2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane is unique due to the presence of both dithiane and dioxolane rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for diverse applications and makes it a versatile compound in various fields of research.
Propiedades
Número CAS |
65480-49-1 |
|---|---|
Fórmula molecular |
C21H24O2S2 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
2-[2-(1,3-dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane |
InChI |
InChI=1S/C21H24O2S2/c1-3-8-16(9-4-1)20-21(17-10-5-2-6-11-17)23-18(22-20)12-13-19-24-14-7-15-25-19/h1-6,8-11,18-21H,7,12-15H2 |
Clave InChI |
TVHILVXEVBQJAU-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(SC1)CCC2OC(C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


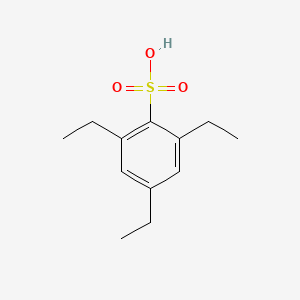
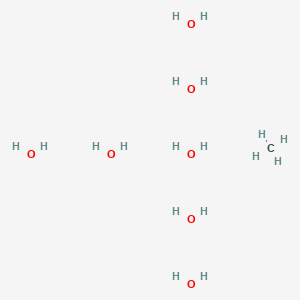

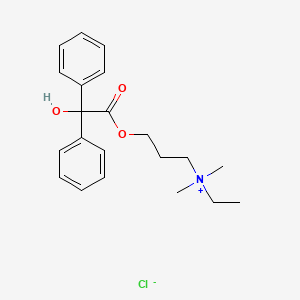
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
![(E)-1-(4-Heptylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14494883.png)

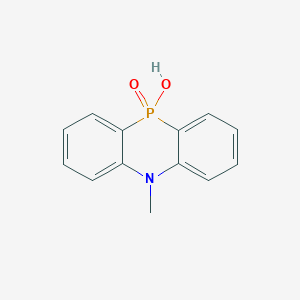

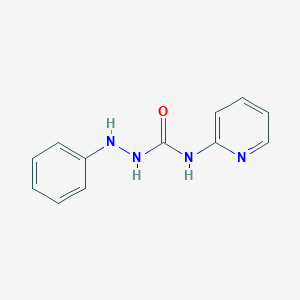
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)

![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
